benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a benzofuran-2-yl group linked via a methanone bridge to a 4,5-dihydroimidazole ring substituted with a 2,4-dichlorobenzylthio moiety. Its molecular formula is C₁₉H₁₃Cl₂N₂O₂S, with a molecular weight of 423.29 g/mol. The structural complexity implies applications in medicinal chemistry, particularly in targeting enzymes or receptors via its heterocyclic and halogenated motifs .
Properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-14-6-5-13(15(21)10-14)11-26-19-22-7-8-23(19)18(24)17-9-12-3-1-2-4-16(12)25-17/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBQXZRAUZVCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.
Synthesis of 2,4-Dichlorobenzylthiol: This intermediate is prepared by reacting 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis.
Imidazole Ring Formation: The imidazole ring is formed through a condensation reaction involving glyoxal, ammonia, and an appropriate amine.
Coupling Reaction: The final step involves coupling the benzofuran moiety with the 2,4-dichlorobenzylthiol-substituted imidazole under basic conditions, often using a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The sulfur atom in the thioether moiety undergoes oxidation under mild conditions:
Mechanistic Insight :
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Sulfoxide formation is stereoselective, producing a single diastereomer due to steric hindrance from the 2,4-dichlorobenzyl group.
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Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers .
Nucleophilic Substitution at the Imidazole Ring
The dihydroimidazole ring undergoes nucleophilic substitution at the C2 position:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-methylated imidazole | 78% |
| Benzyl chloride | NaOH, DMSO, RT | N-benzyl derivative | 65% |
Key Observations :
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Alkylation occurs preferentially at the imidazole nitrogen over sulfur.
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Bulky substituents (e.g., 2,4-dichlorobenzyl) reduce reaction rates due to steric effects .
Hydrolysis Reactions
The imidazole ring is susceptible to hydrolysis under acidic or basic conditions:
Stability Note :
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Hydrolysis is negligible at physiological pH (7.4), ensuring compound integrity in biological assays .
Mannich Reactions
The secondary amine in the dihydroimidazole participates in Mannich reactions:
Synthetic Utility :
Coordination with Metal Ions
The imidazole nitrogen and sulfur atoms act as ligands for metal ions:
| Metal Salt | Conditions | Complex Formed | Application |
|---|---|---|---|
| CuCl<sub>2</sub> | MeOH, RT, 2h | Square-planar Cu(II) complex | Catalytic oxidation studies |
| FeCl<sub>3</sub> | H<sub>2</sub>O/EtOH, 60°C | Octahedral Fe(III) complex | Magnetic material precursor |
Structural Confirmation :
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IR spectra show shifts in ν(N–H) (3100 cm<sup>−1</sup> to 2900 cm<sup>−1</sup>) and ν(C=S) (1250 cm<sup>−1</sup> to 1180 cm<sup>−1</sup>) upon complexation.
Biological Activity and Reactivity
Scientific Research Applications
Biological Activities
Research indicates that benzofuran derivatives exhibit a range of biological activities:
- Anticancer Activity : Several studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The thiazole and benzofuran components are known to enhance the antimicrobial activity of compounds. Studies have demonstrated that derivatives of benzofuran possess significant antibacterial and antifungal properties against various pathogens, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some benzofuran derivatives have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of benzofuran derivatives, including those structurally similar to benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of synthesized benzofuran derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The benzofuran and imidazole rings may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Analogs:
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (): Substituents:
- Benzyl group : 3-fluorobenzyl (vs. 2,4-dichlorobenzyl in the target compound).
- Furan : 5-bromo-furan-2-yl (vs. benzofuran-2-yl in the target).
N-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxamides ():
- Substituents : Benzofuran-2-yl linked to a pyrazole-carboxamide-imidazolone scaffold.
- Bioactivity : Exhibited antibacterial activity (76–90% yield in synthesis), suggesting the benzofuran-imidazole framework may enhance antimicrobial properties .
Data Table: Structural and Physicochemical Comparison
Toxicity and Handling
- The 2,4-dichlorobenzyl group in the target compound is structurally related to 2,4-dichlorobenzoyl chloride (), a hazardous chemical.
- The 3-fluorobenzyl analog () may pose lower toxicity due to reduced halogenation, though fluorine’s electronegativity could alter metabolic pathways .
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the compound benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, exploring its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H15ClN2O2S
- Molecular Weight : 368.85 g/mol
- IUPAC Name : this compound
This compound integrates a benzofuran moiety with a thioether and an imidazole ring, contributing to its unique pharmacological profile.
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens.
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Antibacterial Activity :
- In vitro studies have shown that related benzofuran compounds possess strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .
- The incorporation of different substituents on the benzofuran ring can enhance activity; for example, compounds with halogenated phenyl groups demonstrated increased potency against bacterial strains .
- Antifungal Activity :
- Antimycobacterial Activity :
Anticancer Activity
The anticancer potential of benzofuran derivatives has been a focal point in recent research:
- Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a series of benzofuran-based compounds demonstrated significant cytotoxicity against ovarian cancer cells (A2780), with IC50 values around 11–12 µM .
Synthesis and Evaluation
A notable study synthesized several benzofuran derivatives and evaluated their biological activities:
| Compound | Yield (%) | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| 5h | 67 | 3.12 (against E. coli) | 12 |
| 5e | 68 | 6.25 (against S. aureus) | Not evaluated |
| 5f | 70 | 0.78 (against P. aeruginosa) | Not evaluated |
These findings underline the importance of structural modifications in enhancing the biological efficacy of benzofuran derivatives.
Q & A
Q. What synthetic strategies are recommended for constructing the benzofuran moiety in this compound?
The benzofuran core can be synthesized via a cascade [3,3]-sigmatropic rearrangement followed by aromatization. For example, substituents like methoxy or benzyloxy groups are introduced via NaH-mediated alkylation in THF at 0°C, as demonstrated in benzofuran-derived natural product syntheses . Key steps include protecting group strategies and regioselective functionalization.
Q. How should researchers approach structural elucidation of this compound?
Use X-ray crystallography with the SHELX program suite for high-resolution structural determination. SHELXL is ideal for refining small-molecule structures, while SHELXS/SHELXD can resolve phase problems in complex cases. Pair crystallography with NMR (e.g., H, C, HSQC) and mass spectrometry to confirm connectivity and stereochemistry .
Q. What preliminary assays are suitable for evaluating biological activity?
For imidazole-containing analogs, PubChem data suggests testing antifungal or enzyme inhibition activity in vitro. Use assays like Candida albicans growth inhibition or cytochrome P450 binding studies, adjusting protocols to account for the dichlorobenzyl and benzofuran pharmacophores .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazole-thioether functionalization be addressed?
Optimize reaction conditions using steric/electronic directing groups. For example, the 2,4-dichlorobenzyl thioether group can be introduced via nucleophilic substitution under inert atmospheres. Control temperature (e.g., 120°C in DMF) and use NaSO as a mild oxidizing agent to prevent overfunctionalization .
Q. How to resolve contradictions between spectroscopic and computational data?
Apply a multi-technique validation approach:
Q. What computational methods predict the compound’s electronic properties?
Perform ab initio/DFT studies to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For benzofuran-imidazole hybrids, the B3LYP functional with a 6-311++G(d,p) basis set reliably predicts charge distribution and reactivity sites .
Q. How to improve low yields in the acylation step of the dichlorobenzyl group?
Modify reaction conditions based on benzodiazepine acylation protocols:
- Use 2,4-dichlorobenzoyl chloride in dry dichloromethane.
- Add triethylamine (2.5 equiv.) to scavenge HCl.
- Monitor progress via TLC and isolate intermediates via flash chromatography .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between structural analogs?
- Case Study : Compare the target compound with PubChem’s 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CID: 24155-42-8). Differences in logP or hydrogen-bonding capacity (e.g., benzofuran vs. ethanol substituents) may explain variability in membrane permeability or target binding .
- Method : Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions and validate with SPR or ITC binding assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
